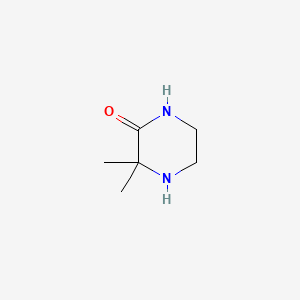
3,3-Dimethylpiperazin-2-one
Cat. No. B1295987
Key on ui cas rn:
22476-74-0
M. Wt: 128.17 g/mol
InChI Key: ZBFIRYWCOIYJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07767683B2
Procedure details


Potassium carbonate (390 grams) and ethylene diamine (1001 grams) are stirred with toluene (1.501). A solution of ethyl 2-bromoisobutyrate (500 grams) in toluene (750 ml) is added. The suspension is heated to reflux over night, and filtered. The filter cake is washed with toluene (500 ml). The combined filtrates (volume 4.01) are heated on a water bath and distilled at 0.3 atm. using a Claisen apparatus; first 1200 ml distillate is collected at 35° C. (the temperature in the mixture is 75° C.). More toluene is added (600 ml), and another 1200 ml distillate is collected at 76° C. (the temperature in the mixture is 80° C.). Toluene (750 ml) is added again, and 1100 ml of distillate is collected at 66° C. (temperature in the mixture 71° C.). The mixture is stirred on an ice bath and inoculated, whereby the product precipitates. The product is isolated by filtration, washed with toluene, and dried over night in a vacuum oven at 50° C. Yield 171 g (52%) of 3,3-dimethylpiperazin-2-one. NMR consistent with structure.





Identifiers


|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH2:7]([NH2:10])[CH2:8][NH2:9].Br[C:12]([CH3:19])([CH3:18])[C:13]([O:15]CC)=O>C1(C)C=CC=CC=1>[CH3:19][C:12]1([CH3:18])[NH:10][CH2:7][CH2:8][NH:9][C:13]1=[O:15] |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
390 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1001 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CN)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)(C)C
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred on an ice bath
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The suspension is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux over night
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake is washed with toluene (500 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The combined filtrates (volume 4.01) are heated on a water bath
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled at 0.3 atm.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
first 1200 ml distillate is collected at 35° C. (the temperature in the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is 75° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
More toluene is added (600 ml)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
another 1200 ml distillate is collected at 76° C. (the temperature in the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is 80° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Toluene (750 ml) is added again
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
1100 ml of distillate is collected at 66° C. (temperature in the mixture 71° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
whereby the product precipitates
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product is isolated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried over night in a vacuum oven at 50° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(C(NCCN1)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
